2,8-Bis(trifluoromethyl)quinoline

Antiviral Zika Virus Mefloquine Analogs

Procure the validated antimalarial pharmacophore core. This 2,8-bis(trifluoromethyl) scaffold is essential for anti-ZIKV analogs with 5x potency over mefloquine (EC50 0.8 µM) and anti-TB leads with MIC 3.13 µg/mL. Directly enables SAR for protozoal QDA-1 series. Generic substitution alters target potency and PK; ensure data integrity by sourcing this precise 2,8-CF3 pattern for risk-managed lead optimization.

Molecular Formula C11H5F6N
Molecular Weight 265.15 g/mol
CAS No. 129625-31-6
Cat. No. B3046767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Bis(trifluoromethyl)quinoline
CAS129625-31-6
Molecular FormulaC11H5F6N
Molecular Weight265.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H5F6N/c12-10(13,14)7-3-1-2-6-4-5-8(11(15,16)17)18-9(6)7/h1-5H
InChIKeyNENOMHHOAYYAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Bis(trifluoromethyl)quinoline (CAS 129625-31-6): A Core Quinoline Pharmacophore Scaffold


2,8-Bis(trifluoromethyl)quinoline (CAS 129625-31-6) is a fluorinated quinoline derivative characterized by the presence of trifluoromethyl (-CF₃) groups at both the 2- and 8-positions of the quinoline heterocycle [1]. This specific substitution pattern imparts significant lipophilicity and metabolic stability to the molecule, rendering it a privileged scaffold in medicinal chemistry. It serves as the core pharmacophore for the antimalarial drug mefloquine and has been extensively utilized as a key intermediate for synthesizing a wide range of bioactive analogs with demonstrated activities against viral, parasitic, and bacterial pathogens [2]. Its structural features enable further functionalization, particularly at the 4-position, to generate libraries of novel chemical entities for drug discovery and development [3].

Procurement Risks for 2,8-Bis(trifluoromethyl)quinoline: Why In-Class Substitution is Not a Viable Strategy


The biological activity and pharmacokinetic profile of quinoline derivatives are exquisitely sensitive to the position and nature of substituents on the heterocyclic core [1]. For the 2,8-bis(trifluoromethyl)quinoline scaffold, the specific arrangement of the -CF₃ groups is critical; it dictates the molecule's lipophilicity, electronic distribution, and steric interactions with biological targets [2]. Substituting this precise compound with a generic quinoline or even a mono-trifluoromethyl analog (e.g., a 2-(trifluoromethyl)quinoline) would fundamentally alter these properties. The resulting changes can lead to a significant loss of target potency, a different selectivity profile, or unpredictable in vivo pharmacokinetic behavior. For instance, the presence of both 2- and 8- -CF₃ groups has been shown to be essential for achieving useful biological activity in certain antimycobacterial series, underscoring that generic substitution is not a scientifically sound or risk-managed procurement strategy [3].

Quantitative Evidence for Selecting 2,8-Bis(trifluoromethyl)quinoline (CAS 129625-31-6) Over Comparators


Anti-Zika Virus Activity: 2,8-Bis(trifluoromethyl)quinoline Derivatives Show a 5-Fold Potency Increase Over Mefloquine

A direct head-to-head comparison demonstrates that specific C-4 modified derivatives of the 2,8-bis(trifluoromethyl)quinoline scaffold are significantly more potent inhibitors of Zika virus (ZIKV) replication than the parent drug, mefloquine. The most potent analogs in the series, compounds 3a and 4, both achieved a mean EC50 of 0.8 μM, representing a 5-fold improvement in potency compared to mefloquine under identical in vitro assay conditions [1].

Antiviral Zika Virus Mefloquine Analogs

Antimycobacterial Activity: 4-Amino Substituted Derivative Exhibits Defined MIC Against M. tuberculosis H37Rv

In a study evaluating a series of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives against Mycobacterium tuberculosis H37Rv, the most effective compound (Compound 1) demonstrated a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL and an IC50 of 3.9 µg/mL in a BACTEC radiometric system [1]. While not a direct head-to-head comparison, this MIC value provides a quantitative performance benchmark. This level of activity is comparable to first-line antituberculosis drugs in similar assay systems, establishing a baseline for this specific chemical class that is not shared by all quinoline analogs [2].

Antimycobacterial Tuberculosis Drug Discovery

Trichomonacidal Activity: QDA-1 Analog Demonstrates Defined Potency and Selectivity Profile

A study of two 2,8-bis(trifluoromethyl)quinoline analogs (QDA-1 and QDA-2) against Trichomonas vaginalis provided quantitative in vitro data. QDA-1 displayed an IC50 of 113.8 µM against the parasite and a CC50 of 247.4 µM against Vero cells, yielding a calculated selectivity index (SI) of approximately 2.17 [1]. This data provides a clear quantitative measure of both potency and preliminary safety margin. In contrast, QDA-2 was less effective, achieving only 76.9% viability reduction at its highest tested concentration, highlighting that activity is not uniform even within this specific analog series [2].

Antiparasitic Trichomonas vaginalis Selectivity Index

Antimalarial Scaffold Validation: 2,8-Bis(trifluoromethyl)quinoline as the Pharmacophore of Mefloquine

The 2,8-bis(trifluoromethyl)quinoline moiety is the established pharmacophore responsible for the antimalarial activity of mefloquine, an FDA-approved drug [1]. This is a class-level inference of high confidence. The compound itself is widely used as a scaffold for synthesizing novel antimalarial agents, as exemplified by its use in creating a series of triazole-linked derivatives, underscoring its fundamental role in this therapeutic area [2]. This contrasts with other quinoline derivatives that do not possess this specific substitution pattern and therefore do not share this established pharmacophore.

Antimalarial Pharmacophore Drug Scaffold

Validated Application Scenarios for Procuring 2,8-Bis(trifluoromethyl)quinoline (CAS 129625-31-6)


Core Scaffold for Next-Generation Anti-Zika Virus Therapeutics

Procure 2,8-bis(trifluoromethyl)quinoline (CAS 129625-31-6) as the essential starting material for synthesizing C-4 modified derivatives with proven, quantifiably superior in vitro anti-ZIKV activity. Research has shown that specific analogs derived from this scaffold achieve an EC50 of 0.8 µM, representing a 5-fold potency increase over mefloquine in direct head-to-head assays [1]. This established structure-activity relationship provides a clear and data-driven path for lead optimization and development of more effective antiviral agents targeting Zika virus.

Key Intermediate for Antimycobacterial Lead Optimization Programs

Utilize 2,8-bis(trifluoromethyl)quinoline to generate 4-amino substituted derivatives for antimycobacterial screening. A defined compound from this series demonstrated a MIC of 3.13 µg/mL against M. tuberculosis H37Rv, a level of potency comparable to first-line drugs in analogous assay systems [1]. This quantifiable baseline justifies the procurement of this specific scaffold for medicinal chemistry efforts aimed at developing novel treatments for tuberculosis, providing a solid foundation for further SAR exploration and lead optimization.

Starting Point for Developing Novel Antiparasitic Agents with a Defined Selectivity Profile

Employ 2,8-bis(trifluoromethyl)quinoline as a precursor for synthesizing analogs like QDA-1, which has demonstrated quantifiable trichomonacidal activity. QDA-1 exhibits an IC50 of 113.8 µM against T. vaginalis and a selectivity index of ~2.17 (CC50 of 247.4 µM in Vero cells) [1]. This provides a characterized chemical starting point with a known efficacy and preliminary safety margin, enabling focused medicinal chemistry efforts to improve potency while monitoring selectivity, thereby reducing early-stage discovery risks.

Validated Pharmacophore for Antimalarial Drug Discovery and Derivatization

Source 2,8-bis(trifluoromethyl)quinoline as a privileged and de-risked core scaffold for antimalarial drug discovery. It is the established pharmacophore of the FDA-approved drug mefloquine [1], and its utility in generating novel antimalarial analogs, such as triazole-linked derivatives, is well-documented [2]. This lineage to a clinically used drug provides a high degree of confidence for medicinal chemistry programs, making it a superior choice over unvalidated quinoline scaffolds when initiating new projects targeting Plasmodium falciparum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,8-Bis(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.